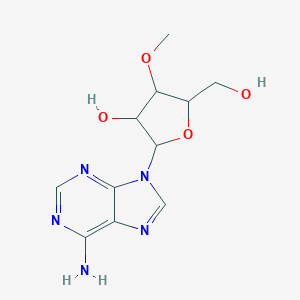

3'-O-Methyladenosine

描述

3’-O-Methyladenosine is a modified nucleoside derived from adenosine, where a methyl group is attached to the 3’ hydroxyl group of the ribose sugar. This compound is part of the broader class of purine nucleosides and has been detected in various biological contexts, including certain foods and organisms .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3’-O-Methyladenosine typically involves the methylation of adenosine. One common method includes the use of methyl iodide as the methylating agent in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide at elevated temperatures to facilitate the methylation process .

Industrial Production Methods

Industrial production of 3’-O-Methyladenosine may involve enzymatic methods for higher specificity and yield. Enzymatic separation techniques have been developed to effectively and scalably separate 2’- and 3’-O-methyladenosine regioisomers . These methods are advantageous due to their mild reaction conditions and high selectivity.

化学反应分析

Hydrolysis Under Acidic Conditions

3'-O-Methyladenosine undergoes hydrolysis in acidic environments, leading to cleavage of the glycosidic bond. Key findings include:

-

Reaction with 0.1 N HCl :

Hydrolysis at room temperature produces 3-methyladenine (a stable aglycone derivative) and ribose derivatives. This reaction highlights the lability of the glycosidic bond under acidic conditions .

| Condition | Reaction Outcome | Product Stability | Reference |

|---|---|---|---|

| 0.1 N HCl, 25°C | Glycosidic bond cleavage | Stable |

Decomposition Under Basic Conditions

In alkaline environments, this compound decomposes into imidazole ribosides. For example:

-

Reaction with aqueous NaOH :

The compound breaks down into imidazole ribosides (specifically, compounds 3 and 5 as per literature), indicating ring-opening or rearrangement mechanisms under basic conditions .

| Condition | Reaction Outcome | Key Intermediates | Reference |

|---|---|---|---|

| Aqueous NaOH | Imidazole riboside formation | Compounds 3, 5 |

Methylation and Stability

The methyl group at the 3'-O position confers unique stability and reactivity:

-

Resistance to Enzymatic Methylation :

Unlike 2'-O-methyladenosine, this compound is not a substrate for METTL3 or other m⁶A methyltransferases due to steric hindrance at the 3'-OH . -

Chemical Stability :

The methyl group stabilizes the ribose ring against spontaneous hydrolysis compared to unmodified adenosine .

Comparative Reactivity Table

| Reaction Type | Conditions | Products | Key Observations |

|---|---|---|---|

| Acidic Hydrolysis | 0.1 N HCl, 25°C | 3-Methyladenine + ribose derivatives | Glycosidic bond cleavage favored |

| Basic Decomposition | Aqueous NaOH | Imidazole ribosides (3, 5) | Ring-opening mechanism |

| Enzymatic Methylation | METTL3/14 complex, SAM | No reaction | Steric hindrance at 3'-OH |

Mechanistic Insights

科学研究应用

Chemical Synthesis and Nucleoside Analog Development

3'-O-Methyladenosine serves as a crucial building block in the synthesis of various nucleoside analogs. Its unique structure allows for modifications that can enhance the stability and efficacy of therapeutic agents.

- Synthesis of Modified Nucleosides : The synthesis of this compound derivatives has been demonstrated to produce nucleosides with antiviral properties. For instance, 3'-O-methyl ribonucleosides have been shown to act as chain terminators in viral RNA synthesis, making them promising candidates for antiviral drug development .

| Modified Nucleoside | Synthesis Method | Yield | Application |

|---|---|---|---|

| 9-(3’-O-methyl-β-D-ribofuranosyl)-6-chloropurine | 7-step synthesis from D-allofuranose | 30% overall | Antiviral agents |

Role in RNA Modifications

This compound is implicated in various RNA modifications that affect gene expression and regulation. It plays a significant role in the methylation landscape of RNA, influencing processes such as splicing, stability, and translation.

- Impact on Gene Expression : Research indicates that 3'-O-methylation can modulate the interaction between RNA and binding proteins, thereby affecting mRNA stability and translation efficiency . For example, studies have shown that m6A (N6-methyladenosine) modifications, which are closely related to 3'-O-methylation, are crucial for regulating angiogenesis in retinal cells .

Therapeutic Applications

The therapeutic potential of this compound is being explored in various contexts, particularly in cancer treatment and gene therapy.

- Cancer Research : Investigations into the role of RNA methylation in cancer have highlighted how modifications like 3'-O-methylation can influence tumor progression and response to therapy. For instance, the METTL3-mediated m6A modification pathway has been identified as a critical factor in promoting angiogenic behaviors in cancer cells .

- Antiviral Therapies : The ability of 3'-O-methylated nucleosides to terminate viral replication positions them as potential candidates for the development of antiviral drugs, particularly against RNA viruses .

Case Study 1: Antiviral Activity

In a study focusing on the synthesis of modified nucleotides, researchers demonstrated that 3'-O-methylated nucleosides exhibited significant antiviral activity against several RNA viruses. The mechanism involved chain termination during viral RNA replication, leading to reduced viral loads in treated cells.

Case Study 2: Cancer Progression

A recent investigation into METTL3's role in gastrointestinal cancers revealed that the modulation of m6A levels through methylation significantly impacted tumor growth and metastasis. By targeting this pathway with specific inhibitors, researchers were able to reduce tumor size and improve patient outcomes in preclinical models .

作用机制

The mechanism of action of 3’-O-Methyladenosine involves its incorporation into RNA molecules, where it can affect RNA stability, splicing, and translation. The methylation at the 3’ position can alter the interaction of RNA with various proteins and enzymes, thereby influencing cellular processes. The compound’s effects are mediated through its interaction with specific RNA-binding proteins and methyltransferases .

相似化合物的比较

Similar Compounds

N6-Methyladenosine: Another methylated adenosine derivative, but with the methyl group attached to the nitrogen at the 6th position of the purine ring.

2’-O-Methyladenosine: Methylation occurs at the 2’ hydroxyl group of the ribose sugar.

N1-Methyladenosine: Methyl group attached to the nitrogen at the 1st position of the purine ring.

Uniqueness

3’-O-Methyladenosine is unique due to its specific methylation at the 3’ position, which can lead to distinct biochemical properties and interactions compared to other methylated adenosines. This specific modification can influence RNA structure and function in unique ways, making it a valuable tool in studying RNA biology and developing therapeutic agents .

生物活性

3'-O-Methyladenosine (m^3A) is a methylated derivative of adenosine, a nucleoside that plays a crucial role in various biological processes, including RNA metabolism and signal transduction. This compound has garnered attention for its potential implications in cellular signaling, gene regulation, and disease mechanisms, particularly in cancer. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the addition of a methyl group to the hydroxyl group at the 3' position of the adenosine molecule. This modification can influence the stability and function of RNA molecules, affecting their interactions with proteins and other nucleic acids.

The biological activity of this compound is primarily mediated through its interaction with various cellular components:

- RNA Stability : The methylation of adenosine residues can enhance the stability of RNA transcripts by preventing degradation. This stabilization is crucial for maintaining the expression levels of key regulatory genes.

- Translation Regulation : Methylated nucleotides can influence ribosome binding and translation efficiency. For instance, studies have shown that m^3A modifications can enhance translation initiation under certain conditions .

- Signal Transduction : this compound has been implicated in calcium signaling pathways. Research indicates that while this compound itself does not directly induce calcium release, its structural analogs can modulate calcium signaling by interacting with specific receptors .

Biological Effects

Research has demonstrated several biological effects associated with this compound:

- Cell Proliferation : In cancer cells, m^3A modifications have been linked to enhanced cell proliferation and survival. For example, studies suggest that increased levels of methyltransferase enzymes responsible for adding m^6A and m^3A modifications correlate with tumor aggressiveness .

- Chemoresistance : Elevated expression of methyltransferases like METTL3 has been associated with chemoresistance in non-small cell lung cancer (NSCLC). The modification affects mRNA stability and translation efficiency, contributing to poor therapeutic outcomes .

- Metastasis : In colorectal cancer, alterations in m^6A and related modifications have been shown to facilitate metastasis by regulating genes involved in epithelial-mesenchymal transition (EMT) processes .

Case Studies

Several case studies illustrate the impact of this compound on disease processes:

- Non-Small Cell Lung Cancer (NSCLC) :

- Cervical Cancer :

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism | Implications |

|---|---|---|

| RNA Stability | Enhances stability of RNA transcripts | Maintains expression levels of regulatory genes |

| Translation Regulation | Modulates ribosome binding | Influences protein synthesis rates |

| Signal Transduction | Affects calcium signaling pathways | Modulates cellular responses to stimuli |

| Cell Proliferation | Promotes proliferation in cancer cells | Associated with tumor growth |

| Chemoresistance | Alters mRNA stability and translation | Contributes to treatment failure |

| Metastasis | Regulates EMT-related genes | Facilitates cancer spread |

属性

IUPAC Name |

2-(6-aminopurin-9-yl)-5-(hydroxymethyl)-4-methoxyoxolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O4/c1-19-8-5(2-17)20-11(7(8)18)16-4-15-6-9(12)13-3-14-10(6)16/h3-5,7-8,11,17-18H,2H2,1H3,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYAFZRROCNNRFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20908155 | |

| Record name | 9-(3-O-Methylpentofuranosyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20908155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10300-22-8 | |

| Record name | 3'-O-Methyladenosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103062 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-(3-O-Methylpentofuranosyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20908155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。